molecular formula C9H15N3S B1526126 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine CAS No. 1211541-43-3

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B1526126
CAS No.: 1211541-43-3
M. Wt: 197.3 g/mol
InChI Key: CVRSDODZNJLINB-UHFFFAOYSA-N
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Description

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine is a compound with the CAS Number: 1211541-43-3 . Its molecular weight is 197.3 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI Code of this compound is 1S/C9H15N3S/c1-2-8-7-11-9 (13-8)12-5-3-10-4-6-12/h7,10H,2-6H2,1H3 . The molecular formula is C9H15N3S .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 197.3 .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Compounds containing structures related to 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine have demonstrated potent antimicrobial and antitubercular properties. For instance, ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis (MTB) DNA gyrase, a critical enzyme for MTB's survival and replication (Reddy et al., 2014). Similarly, various piperazine-based 2-benzothiazolylimino-4-thiazolidinones showed promising antimicrobial effects against a range of bacteria and fungi, hinting at the potential utility of these compounds in treating infections (Patel & Park, 2015).

Anticancer Potential

Derivatives of this compound have been investigated for their anticancer properties. A study focusing on polyfunctional substituted 1,3-thiazoles highlighted the significant anticancer activity of compounds with a piperazine substituent, showcasing promising results across various cancer cell lines, including lung, breast, and prostate cancer cells (Turov, 2020).

Neuroprotective and Antidepressant Effects

Some derivatives of this compound have shown potential as neuroprotective and antidepressant agents. Compounds structurally related to this chemical have been found to protect neuronal cells from toxicity and exhibit antidepressant activities in animal models, offering a promising avenue for the development of new treatments for neurodegenerative diseases and mood disorders (Das et al., 2015).

Anti-inflammatory Properties

Several 1,3,4-thiadiazole amide compounds containing piperazine, closely related to this compound, demonstrated inhibitory effects against Xanthomonas campestris pv. oryzae, a pathogen that affects crops, and also showed potential anti-inflammatory activity (Xia, 2015).

Antidiabetic Potential

Compounds derived from piperazine, sharing structural similarities with this compound, have been identified as potential antidiabetic agents. They have shown promising results in improving glucose tolerance in animal models of diabetes, indicating their potential utility in managing blood sugar levels in diabetic patients (Le Bihan et al., 1999).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

5-ethyl-2-piperazin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-2-8-7-11-9(13-8)12-5-3-10-4-6-12/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRSDODZNJLINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211541-43-3
Record name 1-(5-ethyl-1,3-thiazol-2-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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